5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O/c14-9-2-1-7(4-8(9)13(17,18)19)21-12(22)6-3-10(15)11(16)20-5-6/h1-5H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPBYEWCXKUBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups, such as 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved bioavailability and efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent. The presence of chlorine and trifluoromethyl groups is believed to enhance the interaction with microbial targets, leading to increased potency .
Insecticide Development
The structure of this compound suggests potential use as an insecticide. Analogous compounds have been shown to act as effective insecticides by targeting specific neurophysiological pathways in pests. For example, research on related pyridine derivatives has indicated their ability to disrupt neurotransmitter function in insects, leading to paralysis and death .
Herbicide Potential
In addition to insecticidal properties, there is potential for this compound to be developed as a herbicide. The mechanism of action may involve the inhibition of key metabolic pathways in plants, similar to other herbicides that target photosynthesis or amino acid synthesis pathways .
Synthetic Pathways
The synthesis of this compound can be achieved through several methodologies:
- Nucleophilic Substitution Reactions : Utilizing nucleophilic aromatic substitution to introduce the trifluoromethyl group.
- Coupling Reactions : Employing palladium-catalyzed coupling reactions to form the desired pyridine structure from simpler precursors.
These synthetic approaches not only provide high yields but also allow for modifications that can enhance biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s chlorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogues, their features, and applications:
Key Research Findings
(a) Trifluoromethyl and Chlorine Substituents
- The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in both the target compound and Sorafenib Tosylate . However, Sorafenib’s tosylate salt improves solubility, a feature absent in the target compound.
(b) Heterocyclic Variations
- Replacing the phenyl group with a thiazol-2-yl moiety (as in the thiazole derivative ) introduces a sulfur heteroatom, which may influence hydrogen bonding or redox activity.
Biological Activity
5,6-Dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C14H9Cl2F3N2O
- Molecular Weight : 363.14 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of the trifluoromethyl group is known to enhance the lipophilicity and biological activity of related compounds, potentially influencing their pharmacokinetic profiles and receptor binding affinities .
Antimicrobial Activity
A study evaluating the antichlamydial activity of related compounds highlighted the significance of electron-withdrawing groups like trifluoromethyl in enhancing antimicrobial efficacy. Compounds with similar structural motifs exhibited selective activity against Chlamydia species, suggesting that this compound may also possess antimicrobial properties .
Modulation of Nicotinic Acetylcholine Receptors
In vitro studies have shown that derivatives of pyridine compounds can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For example, related arylpyridines demonstrated significant modulation at human α7 nAChRs, indicating that this compound could similarly influence cholinergic signaling pathways .
Case Studies and Experimental Data
Table 1 summarizes key findings from studies on related compounds:
| Compound | EC50 (µM) | Max. Modulation (%) |
|---|---|---|
| Compound A | 0.14 | 600 |
| Compound B | 0.38 | 1200 |
| Compound C | ND | 40 |
Note: EC50 refers to the concentration at which half-maximal modulation is observed; ND indicates not determined.
Toxicology and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that while some derivatives exhibit antimicrobial activity, they do not show significant cytotoxicity at effective concentrations . Further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical applications.
Q & A
Q. Optimization Strategies :
- Temperature : Gradient experiments (e.g., 50–100°C) to balance reaction rate and side-product formation .
- Catalyst Screening : Testing bases like DMAP or triethylamine to improve coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Basic
A multi-technique approach is required:
Purity Assessment : HPLC with UV detection (≥98% purity threshold, C18 column, acetonitrile/water mobile phase) .
How can computational methods enhance the design of synthesis pathways for this compound?
Advanced
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation:
- Transition State Analysis : Identify energy barriers for chlorination and amidation steps .
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity and reaction yield .
- Machine Learning : Training models on existing pyridine-carboxamide reaction datasets to predict optimal catalysts .
Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 30–50% .
How can Design of Experiments (DoE) optimize reaction parameters for high yield and purity?
Advanced
DoE employs factorial designs to systematically vary parameters:
- Variables : Temperature, catalyst loading, solvent ratio.
- Response Surface Methodology (RSM) : Maps interactions between variables to identify optimal conditions .
Example : A 2³ factorial design for amidation:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 90°C |
| Catalyst (mol%) | 5% | 15% |
| Reaction Time | 6 h | 12 h |
Outcome : Maximized yield (85–92%) while minimizing impurities (<2%) .
How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Contradictions (e.g., unexpected NMR splitting or IR bands) require:
Cross-Validation : Confirm molecular weight via HRMS to rule out isotopic interference .
2D NMR : Use HSQC/HMBC to resolve ambiguous proton-carbon correlations .
X-ray Crystallography : Definitive structural assignment if crystals are obtainable .
Case Study : A conflicting IR carbonyl stretch (1680 cm⁻¹ vs. 1650 cm⁻¹) may indicate residual DMF; repeat analysis after rigorous drying .
What strategies are effective for comparing bioactivity with structural analogs?
Advanced
Structure-Activity Relationship (SAR) Workflow :
Analog Synthesis : Modify substituents (e.g., replace Cl with F or CF₃ with CH₃) .
In Vitro Assays : Test against target enzymes/receptors (e.g., kinase inhibition assays).
Computational Docking : Compare binding affinities using AutoDock or Schrödinger .
Q. Key Metrics :
- IC₅₀ values for target inhibition.
- Selectivity ratios against off-target proteins.
Example : Analog with 5-F substituent showed 10× higher potency than the parent compound in preliminary kinase assays .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced
Key Issues :
- Exothermic Reactions : Chlorination at scale may require jacketed reactors for temperature control .
- Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) to reduce waste .
- Particle Size Control : Use antisolvent crystallization to ensure consistent purity .
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring reproducibility .
How to assess the compound’s stability under varying storage conditions?
Advanced
Stability Study Design :
Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) .
Analytical Monitoring : Track decomposition via HPLC-MS every 7 days for 4 weeks.
Degradation Pathways : Identify hydrolysis (amide bond cleavage) or photolysis products .
Recommendations : Store in amber vials at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
